molecular formula C19H29N3O B11184192 {2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone

{2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone

Cat. No.: B11184192
M. Wt: 315.5 g/mol
InChI Key: HPCAKMIZZYYYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone is a complex organic compound that features a piperidine and piperazine moiety. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of piperidine with 4-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a phenylmethanone derivative to yield the final product. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or platinum to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

{2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[2-(4-Methylpiperazino)ethyl]piperidino}(phenyl)methanone apart is its unique combination of piperidine and piperazine moieties, which can confer distinct pharmacological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

[2-[2-(4-methylpiperazin-1-yl)ethyl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H29N3O/c1-20-13-15-21(16-14-20)12-10-18-9-5-6-11-22(18)19(23)17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-16H2,1H3

InChI Key

HPCAKMIZZYYYOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.